2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde
Description
2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde is a sulfur-containing aromatic compound characterized by a benzaldehyde backbone modified with a thio group (–S–) at the 2-position. The molecule further incorporates a propanoyl chain substituted with a 2,6-dimethylphenyl group, introducing steric hindrance and electronic modulation. The compound’s reactivity is influenced by the electron-withdrawing thioaldehyde group and the sterically bulky 2,6-dimethylphenyl substituent, which may affect its stability and interaction with nucleophiles or oxidizing agents .
Properties
Molecular Formula |
C18H18OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-6-5-7-14(2)16(13)10-11-18(19)17-9-4-3-8-15(17)12-20/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
CPCVXTSNHMTPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-(2,6-Dimethylphenyl)propanoyl chloride: This can be achieved by reacting 2,6-dimethylphenylpropanoic acid with thionyl chloride under reflux conditions.
Reaction with thiobenzaldehyde: The resulting 3-(2,6-Dimethylphenyl)propanoyl chloride is then reacted with thiobenzaldehyde in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of 2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl chain can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: The compound or its derivatives could be investigated for potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the thiobenzaldehyde group allows for potential interactions with thiol groups in proteins, which could modulate their function.
Comparison with Similar Compounds
Structural Similarities :
- Both compounds feature a 2,6-dimethylphenyl group, a common motif in agrochemicals for enhancing steric protection and metabolic stability.
- Metalaxyl contains a methyl ester of an N-substituted alanine derivative, whereas 2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde replaces the ester with a thiobenzaldehyde moiety.
Functional Differences :
- Reactivity : Metalaxyl’s methoxyacetyl group participates in hydrolysis and enzymatic degradation, critical for its fungicidal activity. In contrast, the thioaldehyde group in the target compound may exhibit greater electrophilicity, favoring nucleophilic additions or redox reactions under oxidative conditions .
- Applications : Metalaxyl is a systemic fungicide used against Oomycetes, while the target compound’s applications remain underexplored but could involve sulfur-mediated catalysis or intermediates in drug synthesis.
| Parameter | 2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde | Metalaxyl |
|---|---|---|
| Molecular Formula | C₁₈H₁₈OS | C₁₅H₂₁NO₄ |
| Key Functional Groups | Thiobenzaldehyde, propanoyl, 2,6-dimethylphenyl | Methoxyacetyl, methyl ester |
| Primary Use | Research chemical (potential intermediate) | Agricultural fungicide |
| Stability | Susceptible to oxidation due to thioaldehyde group | Hydrolytically stable in soil |
Thiophene Derivatives (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
Structural Similarities :
- Both classes contain sulfur atoms within aromatic systems (thiophene vs. thiobenzaldehyde).
Functional Differences :
- Electron Density : Thiophene’s conjugated π-system enhances electron delocalization, whereas the thioaldehyde group in the target compound introduces localized electron deficiency, increasing susceptibility to nucleophilic attack .
- Biological Activity: Thiophene derivatives in are linked to naphthalenol and methylamino groups, suggesting CNS or hormonal applications. The target compound’s thiobenzaldehyde may instead serve as a Michael acceptor in enzyme inhibition.
Oxidative Condensation Products (e.g., 3,3',5,5'-Tetra(tert-butyl)diphenoquinone)
Reactivity Insights :
- highlights oxidative coupling of phenolic derivatives under thionyl chloride, yielding biphenyls or quinones. While the target compound lacks phenolic hydroxyl groups, its 2,6-dimethylphenyl and thioaldehyde moieties could undergo analogous redox processes under strong oxidizing conditions, forming disulfides or dimerized products .
Research Findings and Implications
- Synthetic Challenges: The 2,6-dimethylphenyl group may hinder reactions at the propanoyl chain, necessitating optimized conditions for acylation or thioformation.
- Stability Considerations : Thiobenzaldehydes are prone to oxidation and dimerization, suggesting the need for inert atmospheres during storage .
- Potential Applications: Structural parallels to metalaxyl imply possible agrochemical utility, while the thioaldehyde group’s reactivity could be leveraged in asymmetric catalysis or covalent inhibitor design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
